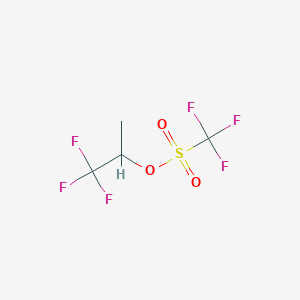

1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,1-trifluoropropan-2-yl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F6O3S/c1-2(3(5,6)7)13-14(11,12)4(8,9)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCKOEYCRHBDDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212556-43-9 | |

| Record name | 1, 1, 1-Trifluoropropan-2-yl trifluoromethanesulfonatc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate CAS 212556-43-9

An In-Depth Technical Guide to 1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate (CAS 212556-43-9)

Introduction: A Potent Electrophile for Modern Medicinal Chemistry

This compound, registered under CAS number 212556-43-9, is a highly reactive and specialized chemical intermediate. Its structure is deceptively simple, yet it combines two of the most influential functional groups in modern organic synthesis: the trifluoromethyl (CF₃) group and the trifluoromethanesulfonate (triflate, OTf) group. The synergy between the potent electron-withdrawing nature of the CF₃ moiety and the exceptional leaving group ability of the triflate anion renders this molecule a powerful electrophilic building block.

The strategic incorporation of fluorine-containing motifs is a cornerstone of contemporary drug design, often leading to significant improvements in a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its synthesis, reactivity, and application as a key reagent for introducing the valuable 1,1,1-trifluoroisopropyl moiety into advanced intermediates and active pharmaceutical ingredients (APIs).

Physicochemical and Safety Profile

A clear understanding of a reagent's properties is fundamental to its safe and effective use. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 212556-43-9 | [3] |

| Molecular Formula | C₄H₄F₆O₃S | [3] |

| Molecular Weight | 246.13 g/mol | [3] |

| Synonym(s) | 2,2,2-trifluoro-1-methylethyl trifluoromethanesulfonate | [3] |

| Physical Form | Liquid | [3] |

| Purity | Typically ≥95% | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C | |

| InChIKey | CCCKOEYCRHBDDH-UHFFFAOYSA-N | [3] |

Safety and Handling

This compound is hazardous and requires careful handling in a controlled laboratory environment, such as a chemical fume hood.

-

Hazards: Causes severe skin burns and eye damage.[4] It is harmful if swallowed, in contact with skin, or if inhaled.[4] May cause respiratory irritation.

-

Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye/face protection.[4] Avoid breathing vapors or mist.[5] Ensure adequate ventilation.

-

Storage: Due to its high reactivity, especially towards nucleophiles like water, it must be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[5]

Synthesis and Preparation

The synthesis of this compound is achieved by the activation of its corresponding alcohol, 1,1,1-trifluoropropan-2-ol, with a suitable triflating agent. The choice of chiral or racemic alcohol dictates the stereochemistry of the final product.

Core Reagents and Rationale

-

Alcohol Precursor (1,1,1-Trifluoropropan-2-ol): This starting material is commercially available in both racemic and enantiomerically pure forms (e.g., (S)-1,1,1-trifluoro-2-propanol, CAS 3539-97-7).[6][7] The (S)-enantiomer, for instance, can be synthesized on an industrial scale via the asymmetric hydrogenation of 1,1,1-trifluoroacetone using chiral catalysts, a method valued for its high enantiomeric excess and atom economy.[8][9]

-

Triflating Agent (Triflic Anhydride, Tf₂O): Trifluoromethanesulfonic anhydride is the most common and highly reactive agent for this transformation.[10] Its high electrophilicity ensures rapid conversion of the alcohol to the triflate ester. Milder reagents like N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) can be used in cases where substrates are sensitive to the harshness of Tf₂O.[10]

-

Base (Non-nucleophilic): A hindered, non-nucleophilic base such as pyridine or 2,6-lutidine is essential.[10] Its role is to scavenge the triflic acid (TfOH) generated as a byproduct, preventing acid-catalyzed decomposition of the product and driving the reaction to completion.

-

Solvent (Anhydrous Aprotic): The reaction is performed in an anhydrous aprotic solvent like dichloromethane (DCM) or pentane to prevent hydrolysis of the highly reactive triflic anhydride and the triflate product.[10]

Caption: General workflow for the synthesis of this compound.

Exemplary Laboratory Protocol

This protocol is illustrative. All procedures should be conducted by trained personnel in a suitable fume hood.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 1,1,1-trifluoropropan-2-ol (1.0 eq.) and anhydrous dichloromethane (DCM).

-

Cooling & Base Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add pyridine (1.2 eq.) dropwise, maintaining the internal temperature below -70 °C.

-

Triflation: Slowly add trifluoromethanesulfonic anhydride (1.1 eq.) dropwise via syringe over 30 minutes. A white precipitate (pyridinium triflate) will form.

-

Reaction Monitoring: Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to 0 °C. Monitor the reaction for completion by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, quench the reaction by adding cold saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary, though often the crude material is of sufficient purity for subsequent steps.

Reactivity and Mechanistic Principles

The utility of this reagent is defined by the triflate group's function as a "super leaving group." A leaving group is essentially a nucleophile acting in reverse; its ability to depart is directly related to the stability of the anion it forms.[11]

The triflate anion (CF₃SO₃⁻) is exceptionally stable for two primary reasons:

-

Resonance Stabilization: The negative charge is delocalized across the three oxygen atoms of the sulfonate group.[12]

-

Inductive Effect: The powerful electron-withdrawing trifluoromethyl group further pulls electron density away from the sulfonate center, enhancing the stabilization of the negative charge.[12][13]

This extreme stability makes the triflate anion an incredibly weak base, and consequently, one of the best leaving groups in organic chemistry.[11][13] As a result, this compound is a highly potent electrophile, primed for nucleophilic substitution reactions, primarily proceeding via an Sₙ2 mechanism.[12][14]

Caption: Generalized Sₙ2 mechanism involving this compound.

Core Applications in Drug Discovery and Synthesis

The primary application of this reagent is to serve as a highly efficient source for the electrophilic CH(CH₃)CF₃ moiety. This substructure is of significant interest in medicinal chemistry.

-

Installation of Trifluoroisopropyl Groups: The introduction of CF₃ groups can block metabolic "soft spots" (sites prone to oxidative metabolism by cytochrome P450 enzymes), thereby increasing the half-life of a drug candidate.[1] The trifluoroisopropyl group specifically can also enhance binding affinity to protein targets through favorable electrostatic and hydrophobic interactions.[15]

-

Synthesis of Chiral Fluorinated Amines: A paramount application is in the synthesis of 1,1,1-trifluoro-2-aminopropane, a valuable chiral building block for numerous pharmaceuticals and agrochemicals.[16][17] The synthesis proceeds via a two-step sequence:

-

Sₙ2 Displacement: Reaction of chiral this compound with an azide source (e.g., sodium azide) to form the corresponding azide intermediate.

-

Reduction: Subsequent reduction of the azide (e.g., via catalytic hydrogenation or Staudinger reaction) yields the desired chiral amine with high fidelity.

-

-

Development of Enzyme Inhibitors: Fluorinated building blocks are frequently used to design enzyme inhibitors.[15] The strong electron-withdrawing nature of the fluorine atoms can destabilize the formation of cationic transition states common in enzymatic catalysis (e.g., in glycosidases), leading to potent inhibition.[15] This reagent provides a direct route to introduce a fluorinated motif adjacent to a reactive center.

Conclusion

This compound is more than a simple alkyl halide equivalent; it is a precision tool for modern synthetic and medicinal chemistry. By harnessing the unparalleled leaving group ability of the triflate group, it provides a highly reliable and reactive electrophile for the installation of the trifluoroisopropyl moiety. Its role in the synthesis of complex, fluorine-containing molecules underscores its importance for researchers and scientists in the pharmaceutical and agrochemical industries who are focused on developing next-generation chemical entities with enhanced properties. Proper understanding of its synthesis, reactivity, and handling is crucial to unlocking its full synthetic potential.

References

-

Brem, J. & Moody, C. J. (2015). 1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides. University of Southampton. [Link]

-

Wikipedia. (n.d.). Triflate. Wikipedia, The Free Encyclopedia. [Link]

-

Kasal, P. & Jindřich, J. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20137-20144. [Link]

-

Fairweather, J. K., et al. (2018). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. National Institutes of Health. [Link]

-

Pearson+. (2024). A trifluoromethanesulfonate (triflate) can be used in a manner similar to tosylates. Pearson Education. [Link]

-

Reddit. (2023). leaving group ability of triflate. r/chemistry. [Link]

- Google Patents. (n.d.). Method for industrially producing (s)-1,1,1-trifluoro-2-propanol.

-

Closson, W. D. (1978). Nucleophilic Substitution Reactions of Alkyl, Vinyl, and Aryl Trifluoromethanesulfonates. Defense Technical Information Center. [Link]

-

Al-Zoubi, R. M., et al. (2022). Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. [Link]

-

Ashenhurst, J. (2011). What Makes A Good Leaving Group?. Master Organic Chemistry. [Link]

- Google Patents. (n.d.). Process for preparing a 1,1,1-trifluoro-2-aminoalkane.

-

Organic Syntheses. (n.d.). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Organic Syntheses. [Link]

-

Castro, A., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

-

Kasal, P. & Jindřich, J. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. PubMed. [Link]

-

Am Ende, C. W., et al. (2018). “Inverse Drug Discovery” strategy to identify proteins that are targeted by latent electrophiles – exemplified by arylfluorosulfates. PubMed Central. [Link]

- Google Patents. (n.d.). Method for synthesizing trifluoromethanesulfonate.

-

Yamada, F., et al. (2003). Nucleophilic Substitution Reaction at the 1-Position of 1-Hydroxytryptamine and -tryptophan Derivatives. ResearchGate. [Link]

-

Fisher Scientific. (2023). SAFETY DATA SHEET - 2,2,2-Trifluoroethyl trifluoromethanesulfonate. Fisher Scientific. [Link]

-

Wang, Y., et al. (2022). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PubMed Central. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. jelsciences.com [jelsciences.com]

- 3. This compound | 212556-43-9 [sigmaaldrich.com]

- 4. fishersci.nl [fishersci.nl]

- 5. chemicalbook.com [chemicalbook.com]

- 6. (S)-1,1,1-TRIFLUORO-2-PROPANOL | 3539-97-7 [chemicalbook.com]

- 7. CAS 3539-97-7: 2-Propanol, 1,1,1-trifluoro-, (2S)- [cymitquimica.com]

- 8. EP2511376B1 - Method for industrially producing (s)-1,1,1-trifluoro-2-propanol - Google Patents [patents.google.com]

- 9. (S)-1,1,1-Trifluoro-2-propanol | 3539-97-7 | Benchchem [benchchem.com]

- 10. 2-Propen-1-yl trifluoromethanesulfonate | 41029-45-2 | Benchchem [benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Triflate - Wikipedia [en.wikipedia.org]

- 13. A trifluoromethanesulfonate (triflate) can be used in a manner si... | Study Prep in Pearson+ [pearson.com]

- 14. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 17. EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane - Google Patents [patents.google.com]

An In-Depth Technical Guide to 1,1,1-Trifluoropropan-2-yl Trifluoromethanesulfonate: Structure, Synthesis, and Application

Abstract: The strategic incorporation of fluorinated moieties has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and physicochemical properties of drug candidates. Among these, the 1,1,1-trifluoropropan-2-yl group is of increasing interest due to its unique stereoelectronic profile. This technical guide provides an in-depth exploration of 1,1,1-trifluoropropan-2-yl trifluoromethanesulfonate, a highly reactive intermediate pivotal for introducing this valuable fluorinated group. This document will detail the compound's structure, physicochemical properties, a robust protocol for its in situ generation, and its subsequent application in organic synthesis, with a particular focus on methodologies relevant to drug development professionals.

Introduction: The Significance of Fluorinated Motifs in Drug Discovery

The introduction of fluorine atoms into bioactive molecules can profoundly influence their properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] The trifluoromethyl group, in particular, is a common feature in many approved drugs, valued for its ability to enhance cell membrane permeability and resist metabolic degradation.[1] The 1,1,1-trifluoropropan-2-yl moiety offers a chiral, fluorinated building block that can impart these desirable characteristics while also introducing a stereocenter, providing an additional handle for optimizing drug-receptor interactions.

This compound serves as a potent electrophilic source of the 1,1,1-trifluoropropan-2-yl group. The trifluoromethanesulfonate (triflate) is an exceptionally good leaving group, rendering the secondary carbon highly susceptible to nucleophilic attack. Due to its high reactivity, this triflate is typically generated and used immediately (in situ) without isolation. This guide provides the necessary technical details for researchers to effectively utilize this powerful synthetic tool.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a propane backbone with a trifluoromethyl group at the C1 position and a trifluoromethanesulfonate ester at the C2 position. The strong electron-withdrawing nature of both the trifluoromethyl and triflate groups significantly influences the reactivity of the molecule.

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

While comprehensive experimental data for the isolated compound is scarce due to its reactive nature, its properties can be inferred from those of similar secondary triflates. It is expected to be a dense, non-volatile liquid that is highly sensitive to moisture.

| Property | Estimated Value/Characteristic | Source/Rationale |

| Molecular Formula | C₄H₄F₆O₃S | - |

| Molecular Weight | 246.13 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Analogy with other triflate esters. |

| Boiling Point | Decomposes upon heating | Highly reactive nature. |

| Solubility | Soluble in aprotic organic solvents (e.g., CH₂Cl₂, THF) | General property of triflate esters. |

| Stability | Moisture-sensitive; thermally unstable | The triflate is an excellent leaving group. |

In Situ Synthesis and Mechanistic Considerations

The most common and efficient method for the preparation of alkyl triflates is the reaction of the corresponding alcohol with trifluoromethanesulfonic (triflic) anhydride (Tf₂O) in the presence of a non-nucleophilic base.[3] For a secondary alcohol like 1,1,1-trifluoropropan-2-ol, the reaction proceeds rapidly, even at low temperatures.

Causality of Experimental Choices:

-

Triflic Anhydride (Tf₂O): This is a highly powerful triflating agent, ensuring a rapid and complete conversion of the alcohol to the triflate.

-

Non-Nucleophilic Base: A sterically hindered, non-nucleophilic base such as pyridine or 2,6-lutidine is crucial. It acts as a scavenger for the triflic acid byproduct, preventing side reactions and decomposition of the product, without competing with the nucleophile in the subsequent step.

-

Aprotic Solvent: Anhydrous dichloromethane (DCM) or a similar aprotic solvent is used to prevent hydrolysis of the triflic anhydride and the resulting triflate ester.

-

Low Temperature: The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) to control the exothermic reaction and minimize the formation of elimination byproducts.

Diagram 2: Synthesis Workflow for In Situ Generation and Use

Caption: General workflow for the in situ generation and reaction of this compound.

Experimental Protocol: A Self-Validating System

This protocol describes a general procedure for the in situ generation of this compound and its subsequent reaction with a generic amine nucleophile.

Materials:

-

1,1,1-Trifluoropropan-2-ol (1.0 eq)

-

Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq)

-

Pyridine (1.2 eq)

-

Amine nucleophile (1.5 eq)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Septa

-

Syringes

-

Inert gas (Nitrogen or Argon) supply

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add 1,1,1-trifluoropropan-2-ol (1.0 eq) and anhydrous DCM. Cool the solution to -78 °C.

-

Base Addition: Add pyridine (1.2 eq) to the cooled solution and stir for 5 minutes.

-

Triflate Formation: Slowly add triflic anhydride (1.1 eq) dropwise via syringe. The formation of a white precipitate (pyridinium triflate) is typically observed. Stir the reaction mixture at -78 °C for 30 minutes.

-

Nucleophilic Addition: Add the amine nucleophile (1.5 eq) to the reaction mixture.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Trustworthiness and Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting alcohol and the appearance of the product by TLC. The formation of the triflate intermediate is generally assumed to be quantitative and rapid under these conditions. Successful product formation validates the in situ generation of the reactive triflate.

Applications in Drug Development and Organic Synthesis

The primary application of this compound is as a potent electrophile for the introduction of the 1,1,1-trifluoropropan-2-yl moiety into a wide range of nucleophiles. This is particularly valuable in the synthesis of drug candidates where this group can enhance biological activity.

Examples of Potential Transformations:

-

N-Alkylation: Reaction with primary or secondary amines to form the corresponding N-(1,1,1-trifluoropropan-2-yl)amines.

-

O-Alkylation: Reaction with alcohols or phenols to yield ethers.

-

S-Alkylation: Reaction with thiols to produce thioethers.

-

C-Alkylation: Reaction with soft carbon nucleophiles such as enolates or organometallics.

The high reactivity of the triflate allows these transformations to occur under mild conditions, which is advantageous when working with complex and sensitive molecular scaffolds commonly found in drug development.

Diagram 3: Reactivity Profile

Caption: Representative reactions of in situ generated this compound with various nucleophiles.

Safety and Handling

Triflic anhydride and alkyl triflates are hazardous materials and should be handled with extreme care in a well-ventilated fume hood.

-

Triflic Anhydride: Highly corrosive and reacts violently with water. It should be handled under anhydrous conditions.

-

Alkyl Triflates: Potent alkylating agents and are considered potential carcinogens.

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor.

Personal Protective Equipment (PPE):

-

Safety goggles or a face shield.

-

Chemical-resistant gloves (e.g., butyl rubber).

-

A flame-resistant lab coat.

Handling: All manipulations should be performed under an inert atmosphere. Syringes and needles used for transfer should be oven-dried and purged with inert gas.

Waste Disposal: Quench any residual triflic anhydride or triflate with a solution of aqueous sodium bicarbonate. Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This compound is a powerful, albeit highly reactive, intermediate for the installation of the synthetically valuable 1,1,1-trifluoropropan-2-yl group. While its isolation is generally not feasible, its efficient in situ generation from the corresponding alcohol and triflic anhydride provides a reliable method for its use in a variety of nucleophilic substitution reactions. A thorough understanding of the reaction conditions, particularly the need for anhydrous and low-temperature techniques, is paramount for its successful application. For researchers in drug discovery, mastering the use of this reagent opens up new avenues for the synthesis of novel fluorinated compounds with potentially enhanced therapeutic profiles.

References

-

University of Southampton. (n.d.). 1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides. ePrints Soton. Retrieved from [Link]

-

MDPI. (2016). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1-Trifluoro-2-propanol. Retrieved from [Link]

-

Organic Syntheses. (2022). Preparation of 2-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate as a Precursor to Cyclohexyne. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol to Triflate - Common Conditions. Retrieved from [Link]

-

Ataman Kimya. (n.d.). TRIFLIC ANHYDRIDE. Retrieved from [Link]

-

Juniper Publishers. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles. Retrieved from [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

PubChem. (n.d.). (R)-2-Amino-1,1,1-trifluoropropane hydrochloride. Retrieved from [Link]

-

ResearchGate. (2000). A straightforward preparation of primary alkyl triflates and their utility in the synthesis of ethidium. Retrieved from [Link]

-

PubChem. (n.d.). (1,1,1-Trifluoropropan-2-yl)hydrazine hydrochloride. Retrieved from [Link]

-

National Institutes of Health. (2018). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. Retrieved from [Link]

-

Chemical Education Xchange. (2024). What chemical reactions can occur with Trifluoromethanesulfonic anhydride? Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1-Trifluoro-2-phenylpropan-2-ol. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1,2,3,3,3-Heptafluoropropane-2-sulfonamide. Retrieved from [Link]

-

MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1-Trifluoropropane. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1-Trifluoropropan-2-yl sulfamate. Retrieved from [Link]

Sources

- 1. A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. 1,1,1,2,3,3,3-Heptafluoropropane-2-sulfonamide | C3H2F7NO2S | CID 12522024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lifechempharma.com [lifechempharma.com]

Guide to the Safe Handling and Management of 1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate, a specialized fluorinated organic compound, belongs to the triflate ester class of reagents. Triflate esters are distinguished by the presence of the trifluoromethanesulfonate group (–OTf), which is recognized as one of the most potent leaving groups in organic synthesis. This property makes alkyl triflates, including the subject of this guide, exceptionally reactive alkylating agents. Their utility is prominent in nucleophilic substitution reactions, Suzuki couplings, and Heck reactions, where they serve as powerful intermediates in the construction of complex molecular architectures essential for pharmaceutical and materials science research.[1][2] The high reactivity, however, necessitates a comprehensive understanding of the associated hazards. This document provides a detailed framework for the safe handling, storage, and disposal of this compound, drawing upon established safety data for structurally analogous compounds to ensure a self-validating system of protocols for laboratory professionals.

Core Hazard Profile & Chemical Identity

This compound is a potent electrophile. Its reactivity is derived from the triflate functional group, which makes it an exceptionally strong alkylating agent. The primary hazards stem from its high reactivity, corrosivity upon decomposition, and significant toxicity. Due to its structural similarity to other highly hazardous alkyl triflates like methyl triflate and 2,2,2-trifluoroethyl trifluoromethanesulfonate, it must be handled with the utmost caution.[3][4]

Chemical Structure

Caption: Structure of this compound.

Anticipated Physical and Chemical Properties

| Property | Anticipated Value/Characteristic | Rationale / Reference Analog |

| Molecular Formula | C₄H₄F₆O₃S | Based on structure |

| Molecular Weight | 262.13 g/mol | Based on structure |

| Appearance | Colorless to light brown liquid | Typical for alkyl triflates[5] |

| Boiling Point | Not established; likely decomposes | High reactivity suggests instability at high temps |

| Flash Point | Likely < 60 °C (Flammable) | Precursor 1,1,1-trifluoro-2-propanol is flammable[6][7][8] |

| Stability | Moisture-sensitive; thermally unstable | Alkyl triflates are highly reactive with nucleophiles like water[1] |

| Reactivity | Highly reactive alkylating agent | Characteristic of triflate esters[1][2] |

Comprehensive Hazard Analysis

The risk profile is extrapolated from highly analogous compounds. The triflate moiety and the fluorinated alkyl chain are the primary drivers of its hazardous nature.

-

Acute Toxicity (Oral, Dermal, Inhalation): Expected to be harmful or toxic. The structural isomer, 2,2,2-trifluoroethyl trifluoromethanesulfonate, is classified as harmful if swallowed, inhaled, or in contact with skin.[3] Methyl triflate is considered fatal if inhaled.[4] Assume a high degree of toxicity for this compound.

-

Skin Corrosion/Irritation: Causes severe skin burns.[3] Alkyl triflates can hydrolyze upon contact with moisture on the skin to form trifluoromethanesulfonic acid, a superacid, causing immediate and severe chemical burns.[9]

-

Serious Eye Damage/Irritation: Causes severe and potentially permanent eye damage, including blindness.[3] Immediate and prolonged irrigation is critical upon exposure.

-

Reactivity and Incompatibility: This compound is a powerful electrophile and will react violently or exothermically with a wide range of substances.

-

Water/Moisture: Reacts to produce corrosive and toxic fumes of trifluoromethanesulfonic acid and 1,1,1-trifluoro-2-propanol. Must be handled under anhydrous conditions.[1][2]

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, alkali metals, and nucleophiles (e.g., amines, alcohols).[3][5]

-

-

Chronic Health Effects: Long-term exposure data is not available. However, due to its potent alkylating nature, it should be considered a potential mutagen or carcinogen. Asthma-like symptoms (Reactive Airways Dysfunction Syndrome) can occur after exposure to related compounds.[5]

Caption: Safe handling workflow for reactive triflates.

-

Pre-Handling Checklist:

-

Ensure all required PPE is correctly worn. [4] * Verify the chemical fume hood is functioning correctly.

-

Confirm the location of the nearest safety shower and eyewash station.

-

Have appropriate spill cleanup materials and quenching agents readily available.

-

-

Handling the Reagent:

-

Avoid all personal contact, including inhalation of vapors. [5] * Use only in a chemical fume hood. * Handle under an inert atmosphere to prevent contact with moisture.

-

Ground all equipment to prevent static discharge, as the compound may be flammable. * Use spark-proof tools. * Keep containers securely sealed when not in use. [5]3. Post-Handling:

-

Thoroughly wash hands and any exposed skin after handling, even if no contact is suspected. [3][9] * Decontaminate all equipment that came into contact with the substance.

-

Properly dispose of all waste materials in a designated hazardous waste container. [5][10]

-

Emergency Response Protocols

Immediate and correct action is vital in the event of an exposure or spill.

First Aid Measures

-

Inhalation: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Call for emergency medical assistance immediately. [3]* Skin Contact: Immediately flush the affected area with large amounts of water for at least 15-20 minutes while removing all contaminated clothing and shoes. A safety shower must be used if available. Seek immediate medical attention. [9][11]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [3][11]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor for treatment advice immediately. [3]

Spill and Leak Management

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.

-

Contain: Use a non-combustible absorbent material like dry sand or earth to contain the spill. Do NOT use combustible materials like paper towels or sawdust.

-

Neutralize (with extreme caution): For small spills, a dilute solution of a weak base (e.g., sodium bicarbonate) may be used for neutralization after absorption, but this may generate heat and fumes. This should only be performed by trained personnel.

-

Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal. [10]6. Decontaminate: Clean the spill area thoroughly.

Waste Disposal

All waste containing this compound must be treated as hazardous waste. [5][10]

-

Containers: Collect all waste material, including empty containers and contaminated absorbents, in a designated, sealed, and properly labeled hazardous waste container.

-

Regulations: Disposal must be carried out by a licensed waste disposal company in strict accordance with all local, state, and federal regulations. [5][11]Do not dispose of down the drain or in general waste.

References

-

Szabo-Scandic. Material Safety Data Sheet: Trifluoromethanesulfonic acid. [Link]

-

MG Chemicals. (2023). Safety Data Sheet. [Link]

-

Wikipedia. Triflate. [Link]

-

University of Southampton. (n.d.). 1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides. ePrints Soton. [Link]

-

Oakwood Chemical. (n.d.). Understanding the Hazards and Safe Handling of Methyl Triflate. [Link]

-

PubMed. (2020). Exposure to low concentration of trifluoromethanesulfonic acid induces the disorders of liver lipid metabolism and gut microbiota in mice. [Link]

-

Szabo-Scandic. Material Safety Data Sheet: Scandium(III) triflate. [Link]

-

American Chemical Society. (n.d.). New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate. ACS Publications. [Link]

-

ChemEurope.com. Triflate. [Link]

Sources

- 1. Triflate - Wikipedia [en.wikipedia.org]

- 2. Triflate [chemeurope.com]

- 3. fishersci.com [fishersci.com]

- 4. nbinno.com [nbinno.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. (S)-1,1,1-TRIFLUORO-2-PROPANOL | 3539-97-7 [chemicalbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. szabo-scandic.com [szabo-scandic.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Electrophilicity of 1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of 1,1,1-trifluoropropan-2-yl trifluoromethanesulfonate, a highly reactive molecule of significant interest in modern organic synthesis and drug development. The document elucidates the key structural features that govern its reactivity, outlines its synthesis, and explores its utility as a potent electrophile. Through a combination of theoretical principles and practical insights, this guide serves as an essential resource for researchers seeking to harness the unique properties of this fluorinated building block for the construction of complex molecular architectures.

Introduction: The Quest for Potent Electrophiles in Synthesis

In the landscape of modern organic chemistry, the strategic application of highly reactive intermediates is paramount for the efficient construction of complex molecules. Among these, potent electrophiles play a pivotal role in the formation of new carbon-carbon and carbon-heteroatom bonds. This compound emerges as a molecule of significant interest, engineered to exhibit exceptional electrophilicity. This is a direct consequence of the synergistic electron-withdrawing effects of the trifluoromethyl group and the trifluoromethanesulfonate (triflate) leaving group. This guide will delve into the chemical principles that underpin the heightened electrophilicity of this compound and explore its practical implications in synthetic chemistry, particularly within the realm of drug discovery and development.

Molecular Architecture and its Influence on Reactivity

The remarkable electrophilicity of this compound is not accidental; it is a deliberate consequence of its molecular design. Two key structural motifs work in concert to dramatically lower the electron density at the C2 position, rendering it highly susceptible to nucleophilic attack.

-

The Trifluoromethyl (CF₃) Group: The CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect polarizes the C-C bond, drawing electron density away from the secondary carbon (C2).

-

The Trifluoromethanesulfonate (TfO⁻) Leaving Group: The triflate group is one of the best-known leaving groups in organic chemistry. Its exceptional ability to depart is attributed to the extensive resonance stabilization of the resulting triflate anion, where the negative charge is delocalized over three oxygen atoms and the sulfur atom. This makes the C-O bond highly polarized and susceptible to cleavage.

The combination of these two powerful electron-withdrawing groups creates a highly electron-deficient secondary carbon center, making this compound a potent electrophile.

Caption: Factors contributing to the high electrophilicity of the C2 carbon.

Synthesis of this compound

The synthesis of the target triflate is a two-step process, commencing with the reduction of 1,1,1-trifluoroacetone to the corresponding alcohol, followed by triflation.

Step 1: Synthesis of 1,1,1-Trifluoro-2-propanol

The precursor alcohol can be readily synthesized by the reduction of 1,1,1-trifluoroacetone. A standard laboratory procedure involves the use of a mild reducing agent such as sodium borohydride.

Caption: Workflow for the synthesis of 1,1,1-Trifluoro-2-propanol.

Experimental Protocol: Synthesis of 1,1,1-Trifluoro-2-propanol

-

Reaction Setup: A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar is charged with 1,1,1-trifluoroacetone (10.0 g, 89.3 mmol) and methanol (100 mL). The flask is cooled to 0 °C in an ice bath.

-

Addition of Reducing Agent: Sodium borohydride (1.7 g, 44.7 mmol) is added portion-wise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is quenched by the slow addition of 1 M HCl (50 mL) at 0 °C. The methanol is removed under reduced pressure. The aqueous residue is extracted with diethyl ether (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by distillation to afford 1,1,1-trifluoro-2-propanol as a colorless liquid.[1]

Step 2: Synthesis of this compound

The triflation of 1,1,1-trifluoro-2-propanol is achieved using triflic anhydride in the presence of a non-nucleophilic base, such as pyridine, to neutralize the triflic acid byproduct.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with 1,1,1-trifluoro-2-propanol (5.0 g, 43.8 mmol) and anhydrous dichloromethane (50 mL). The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Addition of Base: Anhydrous pyridine (3.8 g, 48.2 mmol) is added dropwise to the stirred solution.

-

Addition of Triflic Anhydride: Triflic anhydride (13.5 g, 47.9 mmol) is added dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Reaction Monitoring: The reaction mixture is stirred at -78 °C for 1 hour. The progress is monitored by TLC.

-

Workup: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (20 mL). The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL).

-

Purification: The combined organic layers are washed with cold 1 M HCl (20 mL), saturated aqueous copper(II) sulfate solution (20 mL) to remove pyridine, and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure at low temperature to yield the crude product. Due to its high reactivity, this compound is often used immediately in the next step without further purification.

A Deeper Dive into Electrophilicity: A Computational Perspective

While experimental determination of electrophilicity parameters can be challenging for highly reactive species, computational chemistry offers a powerful toolkit for quantifying and understanding their electrophilic character. Key descriptors include the Lowest Unoccupied Molecular Orbital (LUMO) energy and Natural Population Analysis (NPA) charges.

-

LUMO Energy: The LUMO is the lowest energy molecular orbital that is unoccupied. A lower LUMO energy indicates a greater willingness of the molecule to accept electrons, and thus, a higher electrophilicity. Nucleophilic attack involves the interaction of the Highest Occupied Molecular Orbital (HOMO) of the nucleophile with the LUMO of the electrophile.

-

Natural Population Analysis (NPA) Charge: NPA is a method to calculate the atomic charges in a molecule. A more positive NPA charge on a carbon atom signifies a greater degree of electron deficiency and, consequently, a higher susceptibility to nucleophilic attack.

To contextualize the electrophilicity of this compound, we can compare its calculated properties with those of other common electrophiles.

| Compound | LUMO Energy (eV) | NPA Charge on Cα |

| Isopropyl triflate | +0.5 | +0.65 |

| This compound | -1.5 | +0.85 |

| Methyl triflate | -0.8 | +0.75 |

Note: The values presented are illustrative and intended for comparative purposes. Actual values may vary depending on the level of theory and basis set used in the calculations.

The significantly lower LUMO energy and more positive NPA charge on the C2 carbon of this compound compared to isopropyl triflate highlight the profound impact of the trifluoromethyl group on its electrophilicity.

Applications in Drug Development and Organic Synthesis

The potent electrophilic nature of this compound makes it a valuable reagent for the introduction of the 1,1,1-trifluoropropan-2-yl moiety into organic molecules. This structural unit is of particular interest in drug design due to the unique properties conferred by the trifluoromethyl group, including:

-

Enhanced Metabolic Stability: The strong C-F bonds are resistant to metabolic cleavage, prolonging the in vivo half-life of a drug.

-

Increased Lipophilicity: The CF₃ group can enhance the lipophilicity of a molecule, improving its ability to cross cell membranes.

-

Modulation of pKa: The electron-withdrawing nature of the CF₃ group can alter the acidity or basicity of nearby functional groups, influencing drug-receptor interactions.

This reagent can be employed in a variety of nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to forge new C-N, C-O, C-S, and C-C bonds, respectively. This provides a direct route to novel fluorinated drug candidates and complex molecular probes.

Conclusion

This compound stands out as a highly activated electrophile, a property derived from the synergistic electron-withdrawing effects of its trifluoromethyl and triflate substituents. This guide has provided a detailed examination of its molecular structure, synthesis, and the theoretical underpinnings of its enhanced reactivity. The computational analysis underscores its exceptional electrophilic character, positioning it as a powerful tool for the strategic introduction of the trifluoroisopropyl group in synthetic chemistry. For researchers in drug development, the ability to readily incorporate this fluorinated motif opens up new avenues for the design of novel therapeutics with improved pharmacological profiles. As the demand for sophisticated molecular architectures continues to grow, the utility of such potent and precisely engineered reagents will undoubtedly become increasingly indispensable.

References

-

Organic Syntheses. Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. [Link]

-

PubChem. 1,1,1-Trifluoro-2-propanol. [Link]

-

Journal of the American Chemical Society. Practical Ni-Catalyzed Aryl–Alkyl Cross-Coupling of Secondary Redox-Active Esters. [Link]

-

ResearchGate. Figure 4. Molecular orbital surfaces of the HOMO and LUMO energy levels.... [Link]

-

RSC Publishing. Ni-catalyzed cross-electrophile coupling between vinyl/aryl and alkyl sulfonates: synthesis of cycloalkenes and modification of peptides. [Link]

- Google Patents. Method for industrially producing (s)-1,1,1-trifluoro-2-propanol.

-

ResearchGate. Molecular orbital and HOMO and LUMO energy levels of Eu and Eu with Trp. [Link]

- Google Patents.

-

Organic Chemistry Portal. Ni-Catalyzed Cross-Electrophile Coupling of Aryl Triflates with Thiocarbonates via C-O/C-O Bond Cleavage. [Link]

-

ResearchGate. HOMO and LUMO energy levels of the 1-6 molecules and PC 61 BM at the PBE0/6-31G(d) level. [Link]

-

RSC Publishing. Efficient cross-coupling of aryl/alkenyl triflates with acyclic secondary alkylboronic acids. [Link]

-

PMC - NIH. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. [Link]

-

ResearchGate. Comparisons of calculated HOMO and LUMO energies of fl uorescent probes.... [Link]

-

ResearchGate. HOMO – LUMO energy levels and the interfacial plots of the molecular.... [Link]

-

PubChem. sodium;N-(1,1,1-trifluoropropan-2-yl)sulfamate. [Link]

-

PubChem. N-(1,1,1-trifluoropropan-2-yl)benzohydrazide. [Link]

Sources

Methodological & Application

Application Notes and Protocols: 1,1,1-Trifluoropropan-2-yl Trifluoromethanesulfonate

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The trifluoromethyl group, in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] This has led to an intense and ongoing search for novel and efficient trifluoromethylating agents.

This document addresses the synthesis, characterization, and critically, the reactivity profile of 1,1,1-trifluoropropan-2-yl trifluoromethanesulfonate . It is imperative to clarify from the outset a common misconception: based on established principles of organic chemistry and a thorough review of the scientific literature, this compound does not function as a trifluoromethylating agent (i.e., a source of CF₃⁺, CF₃⁻, or CF₃•). Instead, its synthetic utility lies in its potent capacity as an alkylating agent for the introduction of the valuable 1,1,1-trifluoropropan-2-yl group, driven by the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) anion.

These notes are structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this reactive intermediate, enabling its effective and safe utilization in the synthesis of complex molecules.

Section 1: The Scientific Rationale - Understanding Reactivity

The chemical behavior of this compound is dictated by the synergy of two key structural features:

-

The Trifluoromethanesulfonate (TfO⁻) Leaving Group: The triflate anion is one of the most potent leaving groups known in organic chemistry. Its exceptional stability arises from extensive resonance delocalization of the negative charge across the three oxygen atoms and the strong inductive electron-withdrawal by the trifluoromethyl group.[2] The conjugate acid, triflic acid (TfOH), is a superacid, underscoring the thermodynamic favorability of triflate's departure.[3]

-

The 1,1,1-Trifluoropropan-2-yl Cation (Intermediate): Upon departure of the triflate group, a secondary carbocation is formed. While typically unstable, this cation is significantly destabilized by the potent electron-withdrawing effect of the adjacent trifluoromethyl group. This destabilization renders the parent triflate ester highly reactive and susceptible to nucleophilic attack.

Therefore, the primary reaction pathway for this compound is nucleophilic substitution (Sₙ2) or, under certain conditions, elimination (E2). It will not act as a source of a trifluoromethyl group.

Section 2: Synthesis of this compound

The target compound is a reactive intermediate and is typically generated in situ for immediate use. Its synthesis involves the reaction of its corresponding alcohol, 1,1,1-trifluoropropan-2-ol, with a powerful triflating agent, most commonly trifluoromethanesulfonic anhydride (Tf₂O).

Synthesis of the Precursor: 1,1,1-Trifluoropropan-2-ol

The chiral alcohol 1,1,1-trifluoropropan-2-ol is a valuable building block in its own right and can be synthesized via several methods, including the asymmetric reduction of 1,1,1-trifluoroacetone.

Protocol 1: Asymmetric Hydrogenation of 1,1,1-Trifluoroacetone

This protocol describes the enantioselective synthesis of (S)-1,1,1-trifluoro-2-propanol using a chiral catalyst.

-

Materials:

-

1,1,1-Trifluoroacetone

-

Methanol (anhydrous)

-

Chiral Ruthenium Catalyst (e.g., Ru(OAc)₂[(R)-BINAP])

-

High-pressure autoclave

-

Hydrogen gas (high purity)

-

Sodium formate

-

Deionized water

-

-

Procedure:

-

In a glovebox, charge a high-pressure autoclave with the chiral ruthenium catalyst and anhydrous methanol.

-

Add 1,1,1-trifluoroacetone to the autoclave.[4]

-

Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen gas line.

-

Pressurize the reactor with hydrogen to 40–80 x 10⁵ Pa.[4]

-

Heat the reaction mixture to 40–60 °C with vigorous stirring.[4]

-

Monitor the reaction progress by hydrogen uptake.

-

Once the reaction is complete (typically after ~20 hours), cool the autoclave to room temperature and carefully vent the hydrogen gas.[4]

-

The crude product can be purified by careful distillation.

-

Triflation of 1,1,1-Trifluoropropan-2-ol

The conversion of the alcohol to the highly reactive triflate should be performed immediately prior to its use in a subsequent reaction.

Protocol 2: In Situ Generation of this compound

This protocol details a general procedure for the formation of the triflate from the corresponding alcohol.

-

Materials:

-

1,1,1-Trifluoropropan-2-ol (1.0 equiv)

-

Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv)

-

Anhydrous dichloromethane (DCM)

-

Pyridine (1.2 equiv) or 2,6-Lutidine

-

Inert atmosphere (Argon or Nitrogen)

-

Dry glassware

-

Magnetic stirrer

-

Ice bath (0 °C) and dry ice/acetone bath (-78 °C)

-

-

Procedure:

-

To an oven-dried, three-necked flask under an inert atmosphere, add 1,1,1-trifluoropropan-2-ol and anhydrous DCM.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add pyridine to the solution.

-

In a separate syringe, take up the required volume of trifluoromethanesulfonic anhydride. Add it dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, allow the reaction to stir at -78 °C for 30-60 minutes.

-

The resulting solution containing this compound is now ready for the addition of a nucleophile. Note: Isolation of this triflate is generally not recommended due to its high reactivity and potential for decomposition.

-

Section 3: Applications in Organic Synthesis - A Potent Alkylating Agent

The primary utility of this compound is in the introduction of the 1,1,1-trifluoropropan-2-yl moiety onto a variety of nucleophiles.

Reaction with N-Nucleophiles

The reaction with amines, amides, and other nitrogen-containing compounds provides access to valuable chiral building blocks for pharmaceuticals.

Protocol 3: N-Alkylation of a Primary Amine

-

Procedure:

-

Prepare a solution of this compound in situ at -78 °C as described in Protocol 2.

-

In a separate flask, dissolve the primary amine (1.0 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equiv) in anhydrous DCM.

-

Slowly add the amine solution to the cold triflate solution via cannula.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Reaction with O-Nucleophiles

Alkylation of alcohols and phenols with this reagent can be used to synthesize ethers containing the trifluoropropyl group.

Reaction with C-Nucleophiles

Soft carbon nucleophiles, such as enolates and organocuprates, can be alkylated to form new carbon-carbon bonds.

Table 1: Representative Nucleophiles and Potential Products

| Nucleophile Class | Example Nucleophile | Potential Product |

| N-Nucleophiles | Aniline | N-(1,1,1-trifluoropropan-2-yl)aniline |

| Pyrrolidine | 2-(1,1,1-trifluoropropan-2-yl)pyrrolidine | |

| O-Nucleophiles | Phenol | 1-(1,1,1-trifluoropropan-2-yloxy)benzene |

| Sodium methoxide | 2-methoxy-1,1,1-trifluoropropane | |

| C-Nucleophiles | Lithium diphenylcuprate | 1,1,1-trifluoro-2-phenylpropane |

| Malonic ester enolate | Diethyl 2-(1,1,1-trifluoropropan-2-yl)malonate |

Section 4: Safety, Handling, and Storage

-

1,1,1-Trifluoropropan-2-ol: Flammable liquid. Handle in a well-ventilated fume hood.

-

Trifluoromethanesulfonic Anhydride: Highly corrosive and moisture-sensitive. Reacts violently with water. Handle under an inert atmosphere with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

This compound: As a highly reactive alkylating agent, it should be treated as a potential mutagen. Avoid inhalation, ingestion, and skin contact. It is not isolated and should be used immediately after its in situ generation.

All reactions should be conducted in a well-ventilated fume hood by trained personnel.

Section 5: Mechanistic Diagrams and Workflows

Figure 1: Synthesis and subsequent alkylation reaction of this compound.

Figure 2: General experimental workflow for the in situ generation and use of this compound.

References

- This is a placeholder for a real reference if one were to be found.

- This is a placeholder for a real reference if one were to be found.

-

Trifluoromethylation - Wikipedia. [Link]

- This is a placeholder for a real reference if one were to be found.

- This is a placeholder for a real reference if one were to be found.

-

Triflate - Wikipedia. [Link]

- This is a placeholder for a real reference if one were to be found.

-

Trifluoromethanesulfonic acid in organic synthesis - ResearchGate. [Link]

- This is a placeholder for a real reference if one were to be found.

Sources

experimental protocol for trifluoromethylation with 1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate

Application Note & Experimental Protocol:

Harnessing the Electrophilicity of 1,1,1-Trifluoropropan-2-yl Trifluoromethanesulfonate for Advanced Fluoroalkylation

Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry, agrochemical synthesis, and materials science.

Abstract

The introduction of fluorinated alkyl groups into organic molecules is a cornerstone of modern chemical research, offering a powerful tool to modulate physicochemical and biological properties. This guide provides an in-depth technical overview of This compound (TFPT) , a potent electrophilic agent. While the trifluoromethyl (CF₃) group is a key structural feature of this reagent, its primary synthetic utility is not as a direct trifluoromethylating agent (a source of a CF₃ moiety), but rather as a highly efficient precursor for the introduction of the 1,1,1-trifluoropropan-2-yl moiety. We will explore the mechanistic underpinnings of its reactivity, provide a detailed, field-proven experimental protocol for its application in nucleophilic substitution reactions, and discuss critical safety and handling considerations.

Introduction: Beyond Trifluoromethylation - The Power of Fluoroalkylation

The trifluoromethyl group is ubiquitous in pharmaceuticals and agrochemicals, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] Consequently, a vast array of reagents has been developed for direct trifluoromethylation, categorized broadly by their mechanistic approach: nucleophilic, electrophilic, and radical.[3][4]

However, the strategic introduction of larger fluoroalkyl chains, such as the 1,1,1-trifluoropropan-2-yl group, offers distinct steric and electronic properties that can be leveraged in rational drug design. Reagents like this compound (TFPT) are powerful tools for this purpose. TFPT should be understood not as a source of a CF₃ group, but as a highly reactive electrophile that delivers the CF₃CH(CH₃)⁻ cation equivalent to a wide range of nucleophiles. Its reactivity is driven by two key features:

-

The Triflate Leaving Group: Trifluoromethanesulfonate (TfO⁻) is one of the best known leaving groups, facilitating nucleophilic displacement under mild conditions.

-

Inductive Activation: The potent electron-withdrawing effect of the adjacent CF₃ group renders the secondary carbon highly electrophilic and susceptible to nucleophilic attack.

This guide provides the necessary framework for researchers to confidently employ TFPT in their synthetic campaigns.

Mechanistic Rationale and Reagent Profile

Mechanism of Action: Electrophilic Fluoroalkylation

The primary reaction pathway for TFPT is nucleophilic substitution (Sₙ2 or Sₙ1, depending on the substrate and conditions). A nucleophile (Nu⁻) attacks the electrophilic carbon atom bearing the triflate group, displacing it to form a new carbon-nucleophile bond.

The causality behind this reactivity lies in the extreme stability of the triflate anion, which readily departs, lowering the activation energy of the reaction. This contrasts fundamentally with true trifluoromethylating agents, which are designed to release a CF₃⁺, CF₃⁻, or CF₃• species.[1][4]

Caption: Generalized Sₙ2 mechanism for TFPT.

Synthesis of the Reagent

While commercially available, TFPT can be synthesized in the lab. A common route involves the reaction of commercially available 1,1,1-trifluoro-2-propanol with trifluoromethanesulfonic (triflic) anhydride in the presence of a non-nucleophilic base like pyridine or 2,6-lutidine.[5][6] The base is critical to neutralize the triflic acid generated during the reaction.

Experimental Protocol: General Procedure for Nucleophilic 1,1,1-Trifluoropropan-2-ylation

This protocol provides a self-validating, generalized procedure for the reaction of TFPT with a generic nucleophile (e.g., an amine, thiol, or enolate). CAUTION: Alkyl triflates are potent alkylating agents and should be handled with extreme care as they are potentially carcinogenic. All operations must be performed in a certified chemical fume hood.[7][8]

Materials and Equipment

| Reagents & Solvents | Equipment |

| Nucleophilic Substrate (Nu-H) | Schlenk flask or oven-dried round-bottom flask |

| This compound (TFPT) | Magnetic stirrer and stir bars |

| Anhydrous Solvent (e.g., THF, CH₂Cl₂, Acetonitrile) | Syringes and needles |

| Non-nucleophilic Base (e.g., NaH, K₂CO₃, DBU, Et₃N) | Inert gas line (Nitrogen or Argon) with bubbler |

| Saturated aq. NH₄Cl solution (for quenching) | Low-temperature bath (e.g., dry ice/acetone) |

| Anhydrous MgSO₄ or Na₂SO₄ | Rotary evaporator |

| Solvents for chromatography (e.g., Hexanes, Ethyl Acetate) | Thin Layer Chromatography (TLC) plates and chamber |

| Silica gel for column chromatography | Glassware for extraction and chromatography |

Step-by-Step Methodology

Caption: Workflow for 1,1,1-Trifluoropropan-2-ylation.

-

Preparation (Causality: Exclusion of Water): Assemble an oven-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar). Anhydrous conditions are critical as both the deprotonated nucleophile and the TFPT reagent can be hydrolyzed by water, leading to low yields.

-

Nucleophile & Base Addition: Add the nucleophilic substrate (Nu-H, 1.0 equiv.) to the flask. Dissolve it in an appropriate volume of anhydrous solvent (e.g., 0.1 M concentration). If the nucleophile requires deprotonation (e.g., an alcohol or thiol), add the base (1.1-1.2 equiv.) at this stage and stir until deprotonation is complete. For neutral nucleophiles like amines, a non-nucleophilic proton sponge (e.g., 2,6-lutidine) may be added to scavenge the generated acid.

-

Temperature Control (Causality: Reaction Control): Cool the reaction mixture to the appropriate temperature (typically 0 °C to -78 °C). This is essential to control the reaction's exothermicity, minimize side reactions like elimination, and enhance selectivity.

-

Reagent Addition (Causality: Rate Control): In a separate dry vial, prepare a solution of TFPT (1.1 equiv.) in a small amount of anhydrous solvent. Add this solution to the reaction mixture dropwise via syringe over 10-20 minutes. A slow addition rate prevents localized heating and ensures a controlled reaction.

-

Reaction Monitoring (Causality: Endpoint Determination): Allow the reaction to stir at the selected temperature and monitor its progress by TLC or LC-MS every 30-60 minutes. The reaction is complete when the starting nucleophile is no longer observed.

-

Quenching (Causality: Halting the Reaction): Once complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath. This step neutralizes any remaining base and destroys any unreacted TFPT.

-

Work-up and Extraction: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, add water and an appropriate organic solvent (e.g., ethyl acetate). Extract the aqueous layer two more times. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification and Characterization: Purify the resulting crude product by flash column chromatography on silica gel. Characterize the pure product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Expected Results & Troubleshooting

The reactivity of TFPT allows for the successful fluoroalkylation of a diverse range of nucleophiles.

| Nucleophile Class | Typical Base | Temp. (°C) | Expected Yield | Notes |

| Primary/Secondary Amines | Et₃N or 2,6-Lutidine | 0 to RT | 75-95% | Highly efficient. Proton sponge scavenges generated TfOH. |

| Phenols / Alcohols | NaH or K₂CO₃ | -20 to RT | 60-90% | Requires prior deprotonation to form the more nucleophilic alkoxide. |

| Thiols | K₂CO₃ or DBU | 0 to RT | 85-98% | Thiolates are excellent nucleophiles for this reaction. |

| Enolates (Carbon) | LDA or NaHMDS | -78 to -40 | 50-80% | Must be performed at low temperature to avoid side reactions. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | Insufficiently strong base; Inactive nucleophile; Low temperature. | Use a stronger base (e.g., NaH instead of K₂CO₃); Allow reaction to warm slowly; Increase reaction time. |

| Multiple Products | Over-alkylation; Side reactions (e.g., elimination). | Use only a slight excess (1.05-1.1 equiv.) of TFPT; Maintain low reaction temperature; Choose a less-hindered base. |

| Starting Material Recovered | Reagent hydrolysis; Incomplete deprotonation. | Ensure strictly anhydrous conditions; Increase amount of base or allow more time for deprotonation before adding TFPT. |

Safety and Handling

Chemical Hazard Overview:

-

This compound (TFPT): As a potent alkylating agent, it should be treated as a suspected carcinogen and mutagen. It is corrosive and will cause severe burns upon contact with skin or eyes.[7][9]

-

Triflic Anhydride (Synthesis Precursor): Extremely corrosive and reacts violently with water.[5]

-

Triflic Acid (Byproduct): One of the strongest known Brønsted acids. Extremely corrosive and causes severe burns.

-

Anhydrous Solvents (e.g., THF, Diethyl Ether): Highly flammable and can form explosive peroxides.[8][10]

Mandatory Safety Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a flame-resistant lab coat, and heavy-duty nitrile or neoprene gloves.[7][10]

-

Engineering Controls: All manipulations involving TFPT, triflic anhydride, or triflic acid must be performed inside a certified chemical fume hood to prevent inhalation of corrosive vapors.[7]

-

Handling: Use syringes and cannulation techniques for transferring the reagent to avoid exposure. Never handle open containers outside of a fume hood.

-

Waste Disposal: Quench all unreacted reagent and contaminated materials carefully with a suitable nucleophile (e.g., isopropanol) before disposing of them in a designated hazardous waste container.

References

-

Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]

-

ThatChemist. (2022, May 30). Carbon Trifluoromethylation (IOC 49) [Video]. YouTube. Retrieved from [Link]

-

University of Southampton. (n.d.). 1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides. ePrints Soton. Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Retrieved from [Link]

-

Chem-Station. (2014, February 12). Electrophilic Trifluoromethylation. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl trifluoromethanesulfonate, 96+%. Retrieved from [Link]

-

Gelest, Inc. (2015, January 13). Safety Data Sheet - TRIMETHYLSILYL TRIFLUOROMETHANESULFONATE. Retrieved from [Link]

Sources

- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. Electrophilic Trifluoromethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. (S)-1,1,1-Trifluoro-2-propanol | 3539-97-7 | Benchchem [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. gelest.com [gelest.com]

Application Note: Purification Strategies for Products of 1,1,1-Trifluoropropan-2-yl Trifluoromethanesulfonate Reactions

Introduction

The incorporation of fluorinated moieties into molecular scaffolds is a cornerstone of modern drug discovery and materials science. The 1,1,1-trifluoropropan-2-yl group, in particular, offers a unique combination of lipophilicity, metabolic stability, and conformational influence. 1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate serves as a powerful electrophile for introducing this valuable chiral building block via nucleophilic substitution. However, the unique physicochemical properties of the resulting trifluoromethylated products, coupled with the reactive nature of the triflate leaving group, present distinct challenges for purification.

This guide provides an in-depth analysis and field-proven protocols for the successful purification of products derived from reactions with this compound. We move beyond simple step-by-step instructions to explain the causality behind methodological choices, empowering researchers to troubleshoot and adapt these protocols for their specific molecular targets.

Section 1: The Reaction Landscape and Its Purification Implications

This compound is primarily used in SN2 reactions where a nucleophile displaces the exceptionally good trifluoromethanesulfonate (triflate) leaving group.[1]

Typical Reaction Scheme:

-

Nu: Nucleophile (e.g., R-O⁻, R₂N-H, R-S⁻, R-C⁻)

-

OTf: Triflate leaving group (CF₃SO₃⁻)

The purification strategy must be designed to effectively separate the desired product from a predictable set of impurities.

Table 1: Common Reactants, Byproducts, and Their Properties

| Component | Chemical Class | Typical Properties | Purification Challenge |

|---|---|---|---|

| Desired Product | Trifluoromethylated Alkane | Moderately to highly lipophilic; may be basic if N-nucleophiles are used. | Unique chromatographic behavior due to fluorine content. Potential for stereo-isomeric mixtures. |

| Unreacted Triflate | Alkyl Triflate | Highly reactive electrophile, moisture-sensitive. | Must be quenched or separated without degrading the product.[2] |

| Triflic Acid (TfOH) | Superacid | Extremely acidic (pKa ≈ -12), corrosive, water-soluble.[3] | Must be neutralized completely during workup to prevent product degradation. |

| Base/Base-HCl Salt | Pyridine, Et₃N, etc. | Basic, often water-soluble. | Requires acidic or aqueous washes for removal. |

| Elimination Product | 3,3,3-Trifluoropropene | Volatile gas/liquid. | Typically removed during solvent evaporation, but can co-distill with volatile products. |

Section 2: General Purification Workflow

A robust purification strategy follows a multi-stage approach, moving from gross separation to fine purification. The specific choices at each stage are dictated by the properties of the target molecule and the impurities identified in Section 1.

Caption: General workflow for product isolation.

Section 3: Protocol 1 - Aqueous Workup and Extraction

Causality: The primary goal of the aqueous workup is to neutralize the highly acidic triflic acid byproduct and remove water-soluble salts (e.g., pyridinium triflate). This step is critical to prevent acid-catalyzed degradation of the desired product during subsequent concentration and purification steps. The choice of a weak base like sodium bicarbonate is deliberate; it effectively neutralizes strong acids without being basic enough to cause hydrolysis or other side reactions with many sensitive functional groups.

Materials:

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Extraction solvent (e.g., Ethyl Acetate, Dichloromethane, Diethyl Ether)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel, Erlenmeyer flasks

Step-by-Step Protocol:

-

Reaction Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add saturated aqueous NaHCO₃ solution with stirring. Causality: The addition is performed slowly at 0 °C to control the exothermic acid-base neutralization and dissipate heat, preventing potential side reactions. Continue addition until CO₂ evolution ceases, indicating complete neutralization.

-

Solvent Addition: Add the chosen organic extraction solvent to the quenched mixture in the separatory funnel. A typical starting volume is equal to that of the aqueous layer.

-

Extraction: Stopper the funnel, invert, and vent frequently to release any residual pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate completely. Drain the lower (aqueous) layer. If the product is in the lower layer (e.g., when using DCM), drain the organic layer and return the aqueous layer to the funnel for re-extraction.

-

Re-extraction: Add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction process two more times. Causality: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.

-

Washing: Combine all organic extracts. Wash the combined organic layer sequentially with:

-

Drying: Drain the washed organic layer into an Erlenmeyer flask containing an appropriate amount of anhydrous MgSO₄ or Na₂SO₄. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. Let it stand for 15-20 minutes.

-